N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methoxyphenyl)acetamide
描述
The compound N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methoxyphenyl)acetamide features a pyridazinone core substituted with a 4-chlorophenyl group at position 3, an ethyl linker, and a 4-methoxyphenyl acetamide side chain.
属性
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-18-8-2-15(3-9-18)14-20(26)23-12-13-25-21(27)11-10-19(24-25)16-4-6-17(22)7-5-16/h2-11H,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVZSJRHXRRZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a pyridazine core with various substituents, including a 4-chlorophenyl group and a 4-methoxyphenyl group. These structural elements contribute to its chemical reactivity and biological activity. The presence of halogen and methoxy groups enhances the compound's interaction with biological targets, potentially influencing its pharmacological properties.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties . Research indicates that compounds with similar structures often show effectiveness against various bacterial strains, suggesting a potential for development as an antimicrobial agent. Specific tests have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The compound has also been investigated for its anticancer activity . In vitro studies using the MTT assay have shown that derivatives of related compounds exhibit cytotoxic effects against several human cancer cell lines, including prostate (PC3), glioblastoma (U87), and breast cancer (MDA-MB-231) cell lines. For example, one study reported an IC50 value of 8 µM for certain derivatives against the PC3 cell line, indicating significant cytotoxicity .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical biological pathways. The pyridazine core may inhibit or modulate enzyme activity through competitive inhibition or allosteric modulation . The chlorophenyl group enhances binding affinity via hydrophobic interactions, while the methoxy group contributes to overall solubility and stability.
Study on Anticancer Activity
A notable study assessed the anticancer properties of synthesized derivatives of related compounds. The research utilized various concentrations of these compounds against different cancer cell lines, revealing that modifications in substituent groups significantly influenced their cytotoxicity. For instance, fluorine substitutions at specific positions on the phenyl ring were correlated with increased potency against certain cancer types .
Enzyme Inhibition Studies
Further investigations into enzyme inhibitory activities have shown that compounds similar to this compound exhibit strong inhibition against acetylcholinesterase (AChE) and urease. These findings highlight the potential for developing this compound as a therapeutic agent for conditions such as Alzheimer's disease and other disorders linked to enzyme dysregulation .
Summary of Biological Activities
相似化合物的比较
Pyridazinone-Based Derivatives
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Structural Difference: The pyridazinone ring is substituted with 4-methoxyphenyl instead of 4-chlorophenyl.
- Impact : The methoxy group (electron-donating) increases solubility but may reduce metabolic stability compared to the chloro group. Molecular weight: 393.44 (C₂₂H₂₃N₃O₄) .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6h)
- Structural Difference : Incorporates a 3-chlorophenyl-substituted piperazine ring and an antipyrine moiety.
- The antipyrine group may confer anti-inflammatory properties .
2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide (CAS: 1224168-55-1)
- Structural Difference: Substitutes 2-fluorophenyl for 4-chlorophenyl on the pyridazinone ring.
- Impact : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter binding kinetics compared to chlorine .
Heterocyclic Core Variants
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- Structural Difference: Replaces pyridazinone with a benzothiazole ring.
- Impact : The benzothiazole core’s aromaticity and rigidity may enhance affinity for kinase domains but reduce solubility .
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a)
- Structural Difference: Features a pyrrolotriazine core instead of pyridazinone.
- Impact : The triazine ring’s electron-deficient nature could modulate interactions with G-protein-coupled receptors (e.g., GPR139) .
Physicochemical and Pharmacokinetic Comparisons
常见问题
Q. What are key challenges in reproducing synthetic protocols, and how can they be addressed?
- Answer : Common issues include inconsistent alkylation efficiency and acetyl chloride reactivity. Solutions:
- Strict Anhydrous Conditions : Use Schlenk lines for moisture-sensitive steps.
- Real-Time Monitoring : Employ in-situ FTIR to track reaction progress.
- Batch-to-Batch Comparison : Share NMR spectra via platforms like Zenodo for community validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
